molecular formula C24H26O7 B7888143 Praeruptorin B CAS No. 73069-26-8

Praeruptorin B

Cat. No.: B7888143
CAS No.: 73069-26-8
M. Wt: 426.5 g/mol
InChI Key: PNTWXEIQXBRCPS-UWOGZXHISA-N
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Description

Praeruptorin D is a major pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. This compound has been widely studied for its pharmacological properties, including antitumor and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Praeruptorin D can be synthesized through various chemical reactions involving the coumarin structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranocoumarin core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of Praeruptorin D typically involves the extraction and purification from the roots of Peucedanum praeruptorum Dunn. The extraction process often uses solvents like methanol or ethanol, followed by chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and quality of Praeruptorin D .

Chemical Reactions Analysis

Types of Reactions

Praeruptorin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Praeruptorin D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. For example, Praeruptorin D can block the release of proinflammatory cytokines and inhibit the activation of key signaling molecules, leading to reduced inflammation and tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Praeruptorin D is structurally related to other pyranocoumarins, such as Praeruptorin A, Praeruptorin B, and Praeruptorin E. These compounds share similar core structures but differ in the specific functional groups attached to the pyranocoumarin ring .

Uniqueness

Praeruptorin D is unique due to its specific functional groups, which contribute to its distinct pharmacological properties. Compared to other similar compounds, Praeruptorin D has shown higher potency in inhibiting certain biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTWXEIQXBRCPS-UWOGZXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73069-26-8, 73069-28-0
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9,10-diyl ester, (2Z,2′Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praeruptorin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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